N-(4-{[(5-acetamido-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
CAS No.: 921845-45-6
Cat. No.: VC11979062
Molecular Formula: C18H20N4O4S
Molecular Weight: 388.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921845-45-6 |
|---|---|
| Molecular Formula | C18H20N4O4S |
| Molecular Weight | 388.4 g/mol |
| IUPAC Name | N-[4-[2-(5-acetamido-2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C18H20N4O4S/c1-10(23)19-12-5-6-15(26-2)14(7-12)21-16(24)8-13-9-27-18(20-13)22-17(25)11-3-4-11/h5-7,9,11H,3-4,8H2,1-2H3,(H,19,23)(H,21,24)(H,20,22,25) |
| Standard InChI Key | USUSEJHWLDTSTM-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3 |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3 |
Introduction
N-(4-{[(5-acetamido-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that has garnered significant attention in pharmaceutical research due to its potential therapeutic applications. This compound belongs to a class of molecules known for their diverse biological activities, particularly in the context of enzyme inhibition, which may be relevant for treating diseases such as cancer and inflammatory conditions.
Key Features:
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Molecular Formula: C18H20N4O4S
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Molecular Weight: 388.4
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CAS Number: 921845-45-6
Structural Components:
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Thiazole Ring: Known for diverse biological activities.
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Cyclopropane Moiety: Characteristic of certain pharmaceuticals with unique biological activities.
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Acetamido and Methoxy Groups: Common in compounds with medicinal properties.
Synthesis Methods
The synthesis of N-(4-{[(5-acetamido-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide involves multi-step organic reactions. These processes require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
Key Steps in Synthesis:
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Starting Materials: Typically involve derivatives of thiazole and acetamido compounds.
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Reaction Conditions: Temperature, solvent, and time must be carefully controlled.
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Analytical Techniques: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure and purity.
Biological Activities and Potential Applications
This compound is associated with research on necroptosis and kinase inhibition, indicating its relevance in the development of targeted therapies for specific diseases. Its complex molecular architecture suggests potential interactions with biological targets, which could be beneficial in treating conditions like cancer and inflammatory disorders.
Potential Therapeutic Areas:
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Cancer Treatment: Due to its potential role in kinase inhibition.
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Inflammatory Conditions: Through modulation of necroptosis pathways.
Research Implications:
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Drug Discovery: The compound's unique structure and potential biological activities make it a candidate for drug development.
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Therapeutic Targets: Research focuses on identifying specific biological targets for this compound to enhance its therapeutic efficacy.
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